4-cyanothiophene-3-sulfonyl chloride
Description
Properties
CAS No. |
112472-37-4 |
|---|---|
Molecular Formula |
C5H2ClNO2S2 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Role of Electron-Withdrawing Groups
The cyano group’s strong electron-withdrawing nature reduces the aromatic ring’s reactivity, necessitating aggressive reagents for sulfonation or chlorosulfonation. Computational studies suggest that the nitrile’s inductive effect dominates over resonance, making C-3 the most electrophilically susceptible position.
Direct Chlorosulfonation of 4-Cyanothiophene
Direct chlorosulfonation employs chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group in a single step.
Reaction Mechanism and Conditions
The reaction proceeds via electrophilic substitution, where ClSO₃H generates a sulfonic acid intermediate, which is subsequently chlorinated. A representative protocol involves:
-
Reagents : 4-Cyanothiophene, excess ClSO₃H (3–5 equiv).
-
Temperature : 0–5°C to minimize side reactions.
-
Time : 6–12 hours.
Example Protocol :
4-Cyanothiophene (1.0 mol) is added dropwise to ClSO₃H (4.2 mol) at 0°C. The mixture is stirred for 8 hours, quenched with ice water, and extracted with dichloromethane. The organic layer is dried over MgSO₄, yielding 4-cyanothiophene-3-sulfonyl chloride with 65–72% purity.
Challenges and Optimization
-
Side Reactions : Nitrile hydrolysis to carboxylic acids under acidic conditions.
-
Mitigation : Use of non-aqueous solvents (e.g., ClCH₂CH₂Cl) and controlled temperatures.
-
Yield Improvement : Sequential addition of ClSO₃H and PCl₅ (1.2 equiv) enhances chlorination efficiency, achieving 85% purity.
Two-Step Sulfonation-Chlorination Approach
This method separates sulfonic acid formation from chlorination, allowing intermediate purification.
Sulfonation with Fuming Sulfuric Acid
Step 1 :
4-Cyanothiophene reacts with oleum (20% SO₃) at 50°C for 4 hours, yielding 4-cyano-3-thiophenesulfonic acid.
Step 2 :
The sulfonic acid is treated with PCl₅ (2.5 equiv) in refluxing POCl₃ (3 hours), producing the sulfonyl chloride.
Data Table 1 : Comparative Yields for Chlorinating Agents
| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| PCl₅ | POCl₃ | 110 | 89 | 97.2 |
| SOCl₂ | Toluene | 80 | 76 | 92.5 |
| Cl₂ (gaseous) | ClCH₂CH₂Cl | 60 | 81 | 94.8 |
Adapted from pyridine sulfonyl chloride methodologies
Alternative Routes via Thiol Intermediate Oxidation
A less common route involves oxidizing a thiol precursor to the sulfonyl chloride.
Synthesis of 4-Cyanothiophene-3-thiol
-
Method : Lithiation of 4-bromothiophene-3-carbonitrile followed by reaction with elemental sulfur.
-
Challenges : Air sensitivity of the thiol intermediate necessitates inert conditions.
Oxidation to Sulfonyl Chloride
Oxidation Protocol :
The thiol (1.0 mol) is treated with Cl₂ gas in aqueous HCl (10%) at −10°C for 2 hours. This method achieves 78% yield but requires rigorous temperature control to prevent over-oxidation to sulfonic acids.
Emerging Catalytic Methods
Recent advances leverage titanium- and manganese-based catalysts to improve regioselectivity. For example, Ti(OiPr)₄ with chiral ligands achieves enantioselective sulfonation, though applicability to 4-cyanothiophene remains experimental .
Chemical Reactions Analysis
Types of Reactions
4-Cyanothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) and bases (e.g., triethylamine) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Substitution: Produces sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Forms carboxylic acids.
Reduction: Yields primary amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
4-Cyanothiophene-3-sulfonyl chloride has been investigated for its potential as an antitumor agent. A study highlighted its ability to inhibit autotaxin (ATX), an enzyme implicated in cancer progression. The compound exhibited promising inhibitory activity against ATX, which is associated with metastatic behavior in various cancers, including melanoma and breast cancer. The structure-activity relationship (SAR) studies indicated that modifications to the thiophene ring could enhance potency, with some derivatives showing IC50 values in the low nanomolar range .
1.2 Synthesis of Bioactive Molecules
This sulfonyl chloride serves as a key intermediate in the synthesis of various bioactive molecules. For example, it can be utilized to produce sulfonamide derivatives that exhibit antibacterial properties. The introduction of the sulfonyl group enhances the solubility and bioavailability of the resulting compounds, making them suitable candidates for drug development .
Organic Synthesis
2.1 Reaction with Nucleophiles
This compound can react with a variety of nucleophiles, facilitating the formation of sulfonamide bonds. This reaction is particularly useful in creating complex organic structures, including pharmaceuticals and agrochemicals. The reactivity of the sulfonyl chloride allows for selective functionalization of various substrates under mild conditions .
2.2 Synthesis of Heterocycles
The compound is also employed in synthesizing heterocyclic compounds, which are essential in pharmaceuticals. The introduction of the thiophene ring into heterocyclic systems can impart unique electronic properties and enhance biological activity. Studies have shown that derivatives containing thiophene moieties often display improved pharmacological profiles compared to their non-thiophene counterparts .
Materials Science
3.1 Conductive Polymers
This compound has applications in materials science, particularly in the development of conductive polymers. Its incorporation into polymer matrices can improve electrical conductivity and thermal stability, making it suitable for applications in organic electronics and sensors .
3.2 Photovoltaic Devices
Research indicates that thiophene-based compounds can be used as active materials in organic photovoltaic devices. The unique properties of this compound contribute to enhanced charge transport and light absorption characteristics, leading to improved efficiency in solar energy conversion .
Data Tables
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor agent | Inhibits autotaxin; IC50 values < 50 nM for derivatives |
| Organic Synthesis | Intermediate for sulfonamide synthesis | Reacts with nucleophiles to form sulfonamide bonds |
| Materials Science | Component in conductive polymers | Enhances electrical conductivity |
| Photovoltaic Devices | Active material for solar cells | Improves efficiency through better charge transport |
Case Studies
- Antitumor Efficacy Study : A recent publication explored the effects of this compound on human melanoma cells, demonstrating a significant reduction in cell viability when treated with this compound and its derivatives .
- Synthesis Methodologies : Various synthetic routes utilizing this compound have been developed, showcasing its versatility as a building block for complex organic molecules .
- Material Properties Investigation : Research on conductive polymers incorporating this compound revealed enhanced thermal stability and electrical conductivity compared to traditional materials used in organic electronics .
Mechanism of Action
The mechanism of action of 4-cyanothiophene-3-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites in target molecules. This reactivity makes it useful in modifying biological macromolecules and synthesizing complex organic compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-cyanothiophene-3-sulfonyl chloride with structurally analogous sulfonyl chlorides and related sulfur-containing compounds:
*Calculated based on molecular formula.
Reactivity and Electronic Effects
- This compound: The cyano group (-CN) is a strong electron-withdrawing group (EWG), increasing the electrophilicity of the sulfonyl chloride. This enhances reactivity in nucleophilic substitutions (e.g., with amines to form sulfonamides) but may reduce thermal stability compared to less electron-deficient analogs.
- 4-(Trifluoromethyl)thiophene-3-sulfonyl chloride: The trifluoromethyl (-CF₃) group is moderately electron-withdrawing. While it also activates the sulfonyl chloride, its bulkier nature may sterically hinder reactions compared to the cyano analog. The fluorine atoms confer metabolic stability and lipophilicity, making this compound useful in drug design .
- (4-Chloro-3-methylphenyl) methyl cyanocarbonimidodithioate: This phenyl-based compound lacks a sulfonyl chloride group but features a cyanocarbonimidodithioate moiety. The chlorine and methyl groups on the aryl ring influence electronic effects, but its reactivity diverges significantly due to the absence of -SO₂Cl .
Physicochemical Properties
- Boiling Point: The trifluoromethyl derivative has a high predicted boiling point (385.4°C), likely due to increased molecular weight and fluorine-induced intermolecular forces. Data for the cyano analog is lacking but expected to be lower due to its smaller size.
- pKa: The cyano group’s strong EWG nature may lower the pKa of the sulfonyl chloride, increasing its acidity compared to the -CF₃ analog.
Research Findings and Trends
- Synthetic Utility : The copper-catalyzed reactions described in (e.g., azide-alkyne cycloadditions) are less relevant to sulfonyl chlorides but highlight the importance of EWGs in modulating reactivity for click chemistry.
- Stability Challenges: this compound’s high reactivity may necessitate low-temperature storage, whereas the trifluoromethyl analog’s stability allows broader handling flexibility .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-cyanothiophene-3-sulfonyl chloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sulfonation of a pre-functionalized thiophene derivative. For example, chlorosulfonic acid can introduce the sulfonyl chloride group onto the thiophene ring at position 3, followed by purification via column chromatography or recrystallization. Optimizing temperature (e.g., 0–5°C to minimize side reactions) and stoichiometry of chlorosulfonic acid is critical. Post-synthetic characterization using NMR and IR spectroscopy ensures structural fidelity .
Q. How should researchers handle and store this compound to prevent decomposition, based on its chemical reactivity?
- Methodological Answer : This compound is moisture-sensitive and thermally unstable. Store under inert gas (argon or nitrogen) at –20°C in airtight, dark glass containers. Use anhydrous solvents (e.g., dry DCM or THF) during reactions. Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood due to its corrosive nature and potential release of HCl gas .
Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substituent positions and purity (e.g., characteristic downfield shifts for sulfonyl chloride at ~3.5–4.0 ppm in 1H NMR).
- FT-IR : Peaks at ~1360 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (S=O asymmetric stretch).
- Mass Spectrometry (ESI-TOF) : To validate molecular weight and detect impurities.
- X-ray Crystallography (if crystalline): For unambiguous structural confirmation .
Advanced Research Questions
Q. How do electronic effects of the cyano group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing cyano group at position 4 activates the sulfonyl chloride at position 3 by increasing the electrophilicity of the sulfur atom. This enhances reactivity toward nucleophiles (e.g., amines, alcohols) in SN2 mechanisms. Kinetic studies using varying nucleophiles (e.g., aniline vs. ethanol) and DFT calculations can quantify this electronic effect .
Q. What strategies can resolve contradictions in reported reaction yields or conditions for synthesizing derivatives of this compound?
- Methodological Answer : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) can identify optimal conditions. For example, conflicting reports on amidation yields may arise from trace moisture; rigorous drying of reagents/solvents and monitoring reaction progress via TLC or in-situ IR can clarify discrepancies .
Q. What computational methods are suitable for modeling the reaction mechanisms of this compound in complex organic syntheses?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model transition states and activation energies for sulfonamide formation. Molecular dynamics simulations (e.g., in Gaussian or ORCA) can predict solvent effects, while QTAIM analysis visualizes electron density changes during bond formation/breaking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
